![molecular formula C12H16N2O B1517925 N-[(4-氨基苯基)甲基]-N-环丙基乙酰胺 CAS No. 1156263-78-3](/img/structure/B1517925.png)
N-[(4-氨基苯基)甲基]-N-环丙基乙酰胺
描述
Synthesis Analysis
The synthesis of similar compounds often involves acylation and substitution reactions . For instance, the synthesis of a nintedanib impurity starts with N-methyl-4-nitroaniline and involves steps of acylation, substitution, reduction, and other substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of N-[(4-aminophenyl)methyl]-N-cyclopropylacetamide are not well-documented. The molecular weight of a similar compound, N-[(4-aminophenyl)methyl]adenosine, is reported to be 372.38 .科学研究应用
抗抑郁效应和机制
Ketamine,一种结构相关于N-[(4-氨基苯基)甲基]-N-环丙基乙酰胺的化合物,在治疗抗抑郁症患者中显示出显著的抗抑郁效果。Berman等人(2000年)的研究表明,一剂氯化氢右旋麻黄碱显著改善了患者的抑郁症状,在72小时内,暗示了NMDA受体调节药物在治疗抑郁症中的潜在作用(Berman et al., 2000)。
抗抑郁反应的生物标志物
杨等人(2015年)的研究确定了血清白细胞介素-6作为治疗抗药性患者中氯胺酮抗抑郁效应的预测生物标志物,表明炎症过程参与了重性抑郁障碍的病理生理学和氯胺酮的作用机制(Yang et al., 2015)。
认知和精神效应
NMDA受体拮抗剂如氯胺酮引起的认知和精神效应为相关化合物的潜在影响提供了见解。研究表明,氯胺酮可以损害反应抑制和认知功能,暗示有必要进一步研究相关化学化合物对认知影响(Morgan et al., 2004)。
代谢途径和药物相互作用
与N-[(4-氨基苯基)甲基]-N-环丙基乙酰胺等结构相似的化合物(如氯胺酮)的代谢涉及包括CYP1A2在内的各种酶家族。了解这些代谢途径对于预测药物相互作用和对人体健康的影响至关重要(Boobis et al., 1994)。
治疗和疗法的意义
氯胺酮和类似化合物与NMDA受体以及COX和NOS酶等其他靶点的相互作用,以及它们对氧化应激的影响,为开发用于治疗抑郁症、疼痛和神经退行性疾病等各种疾病的新型治疗方案提供了希望(Trettin et al., 2014)。
属性
IUPAC Name |
N-[(4-aminophenyl)methyl]-N-cyclopropylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9(15)14(12-6-7-12)8-10-2-4-11(13)5-3-10/h2-5,12H,6-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPOBFDKNOZEHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=C(C=C1)N)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-aminophenyl)methyl]-N-cyclopropylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-[2-(2-chloro-6-fluorophenyl)-N-methylacetamido]acetate](/img/structure/B1517844.png)
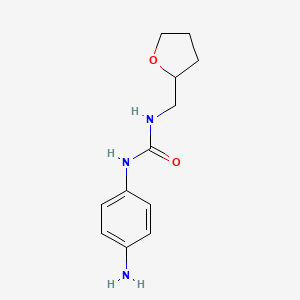
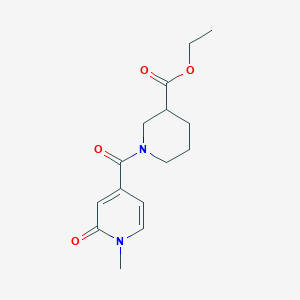
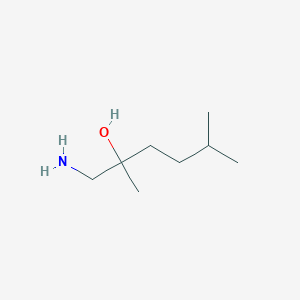
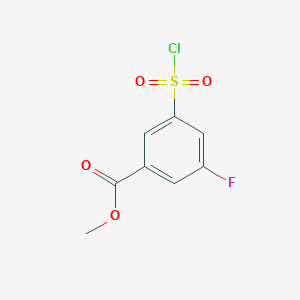
![2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1517852.png)
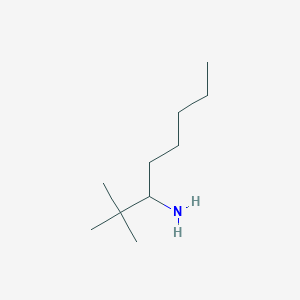
![Ethyl({[4-(4-methoxypiperidin-1-yl)phenyl]methyl})amine](/img/structure/B1517855.png)
![3-Amino-4-[(dimethylamino)methyl]benzamide](/img/structure/B1517856.png)
![Methyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine](/img/structure/B1517857.png)
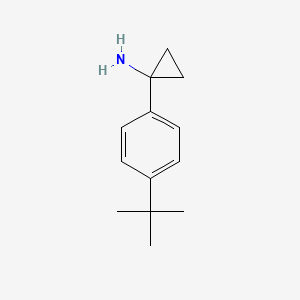

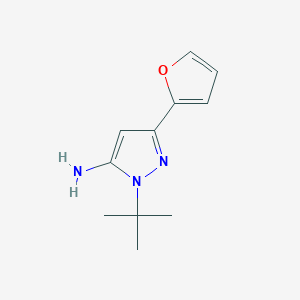
![5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1517864.png)